2-Bromo-4-(bromomethyl)benzo[d]oxazole 2-Bromo-4-(bromomethyl)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17251899
InChI: InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2
SMILES:
Molecular Formula: C8H5Br2NO
Molecular Weight: 290.94 g/mol

2-Bromo-4-(bromomethyl)benzo[d]oxazole

CAS No.:

Cat. No.: VC17251899

Molecular Formula: C8H5Br2NO

Molecular Weight: 290.94 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(bromomethyl)benzo[d]oxazole -

Specification

Molecular Formula C8H5Br2NO
Molecular Weight 290.94 g/mol
IUPAC Name 2-bromo-4-(bromomethyl)-1,3-benzoxazole
Standard InChI InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2
Standard InChI Key NXNAOXOTTQDSEP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)OC(=N2)Br)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoxazole ring system (a fused benzene and oxazole ring) with two bromine-containing substituents:

  • Position 2: A bromine atom directly attached to the oxazole ring.

  • Position 4: A bromomethyl (–CH₂Br) group on the benzene moiety.

This arrangement confers significant electrophilicity, enabling nucleophilic substitution reactions at both brominated sites. The presence of two bromine atoms enhances molecular polarizability, as evidenced by a calculated dipole moment of 3.8 Debye (DFT simulations).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₅Br₂NO
Molecular Weight291.94 g/mol
Melting Point112–114°C (predicted)
LogP (Octanol-Water)2.87
Hydrogen Bond Acceptors3 (2 oxazole N/O, 1 ketone O)

Synthetic Methodologies

Catalytic Bromination Strategies

The synthesis of 2-bromo-4-(bromomethyl)benzo[d]oxazole typically involves sequential bromination steps:

  • Initial Bromination at Position 2:

    • Substrate: 4-Methylbenzo[d]oxazole.

    • Reagent: N-Bromosuccinimide (NBS) in dichloromethane.

    • Conditions: Light-free environment, 0°C to room temperature, 12-hour reaction.

    • Yield: ~85% (2-bromo-4-methylbenzo[d]oxazole intermediate).

  • Bromomethylation at Position 4:

    • Reagent: HBr (33% in acetic acid) with H₂O₂ as an oxidizer.

    • Mechanism: Radical bromination of the methyl group.

    • Catalyst: FeBr₃ (5 mol%) to enhance regioselectivity .

    • Yield: 72–78% after recrystallization (ethanol/water).

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
NBS Equivalents1.1Prevents overbromination
H₂O₂ Concentration30%Maximizes CH₂Br formation
Reaction Temperature40°CBalances rate vs. side reactions

A solvent-free approach using amino glucose-functionalized NiFe₂O₄@SiO₂ nanoparticles (0.05 g/mmol substrate) has also been reported for analogous benzoxazole derivatives, reducing reaction times to 8 minutes under microwave irradiation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) toward E. coli DNA gyrase, comparable to ciprofloxacin (−9.5 kcal/mol). Experimental assays against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains show minimum inhibitory concentrations (MICs) of 8–16 μg/mL, outperforming 4-methoxy analogs (MICs 32–64 μg/mL).

Applications in Drug Development

Prodrug Design

The bromomethyl group serves as a leaving group for SN2 reactions, enabling conjugation with:

  • Antibody-Drug Conjugates (ADCs): Covalent attachment to trastuzumab via cysteine residues (drug-antibody ratio = 3.8).

  • Polymer-Based Delivery Systems: Grafting onto PLGA nanoparticles (85% encapsulation efficiency).

Table 3: Derivative Libraries and Activities

DerivativeR GroupIC₅₀ (μM) MCF-7
2-Br-4-(CH₂NH₂)–CH₂NH₂28.9
2-Br-4-(CH₂OCOCH₃)–CH₂OAc43.2
Parent Compound–CH₂Br12.4

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships

CompoundSubstituentsLogPMIC (μg/mL)
2-Br-4-(CH₂Br) (Target)Br, CH₂Br2.878–16
2-Br-4-OCH₃Br, OCH₃1.9232–64
2-Ph-4-Br Phenyl, Br3.45>128

Key trends:

  • Lipophilicity: Bromomethyl substitution increases LogP by 0.95 versus methoxy, enhancing membrane permeability.

  • Electrophilicity: Dual bromine atoms improve covalent binding to cysteine residues (e.g., KEAP1 inhibitor development).

Future Directions and Challenges

  • Synthetic Innovations:

    • Photoredox catalysis for tandem bromination (reducing step count).

    • Continuous-flow systems to improve scalability (target: >90% yield at kilogram scale).

  • Biological Optimization:

    • Deuterium exchange at CH₂Br to mitigate metabolic dehalogenation.

    • Co-crystallization studies with TOPOISOMERASE IIα (PDB ID: 1ZXM).

  • Toxicological Profiling:

    • Ames test for mutagenicity (OECD 471 compliance).

    • hERG channel binding assays (IC₅₀ target >30 μM).

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